N-(4-chlorophényl)pivalamide

Vue d'ensemble

Description

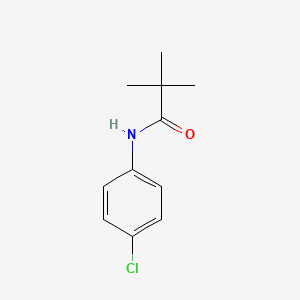

N-(4-chlorophenyl)pivalamide: is a chemical compound with the molecular formula C11H14ClNO N-(4-chlorophenyl)-2,2-dimethylpropionamide . This compound is characterized by its white to light yellow powder or crystalline appearance and is miscible in methanol . It is primarily used in research and industrial applications due to its unique chemical properties.

Applications De Recherche Scientifique

N-(4-chlorophenyl)pivalamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound is used in biochemical studies to investigate the effects of specific functional groups on biological activity.

Medicine: While not directly used as a drug, it serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: N-(4-chlorophenyl)pivalamide is used in the production of specialty chemicals and materials

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)pivalamide typically involves the reaction of 4-chloroaniline with pivaloyl chloride in the presence of a base such as sodium hydroxide . The reaction is carried out in a solvent like toluene at a controlled temperature to ensure the formation of the desired product . The reaction mixture is cooled to around 15°C, and pivaloyl chloride is added slowly while maintaining the temperature below 40°C .

Industrial Production Methods: In industrial settings, the production of N-(4-chlorophenyl)pivalamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and precise temperature control systems ensures consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions: N-(4-chlorophenyl)pivalamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 4-position of the phenyl ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

Lithiation: The lithiation of N-(4-chlorophenyl)pivalamide is a key step in certain synthetic pathways.

Fluoroacetylation: This reaction involves the use of ethyl-trifluoroacetate as a reagent and is typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, lithiation followed by fluoroacetylation can yield fluoro-substituted derivatives of N-(4-chlorophenyl)pivalamide .

Mécanisme D'action

The mechanism of action of N-(4-chlorophenyl)pivalamide involves its interaction with specific molecular targets. In biochemical studies, it has been shown to undergo lithiation and fluoroacetylation, which are key steps in the synthesis of inhibitors for enzymes such as HIV type 1 reverse transcriptase . The compound’s effects are mediated through its ability to form stable intermediates that interact with the active sites of target enzymes.

Comparaison Avec Des Composés Similaires

- N-(4-methoxyphenyl)pivalamide

- N-phenylpivalamide

- 4’-Chloroacetanilide

Comparison: N-(4-chlorophenyl)pivalamide is unique due to the presence of the chlorine atom in the 4-position of the phenyl ring. This substitution significantly influences its chemical reactivity and biological activity compared to similar compounds like N-(4-methoxyphenyl)pivalamide and N-phenylpivalamide . The chlorine atom enhances the compound’s ability to undergo specific substitution reactions, making it a valuable intermediate in organic synthesis.

Activité Biologique

N-(4-chlorophenyl)pivalamide is an organic compound notable for its potential applications in medicinal chemistry, particularly as a precursor in the synthesis of various pharmaceutical agents. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

N-(4-chlorophenyl)pivalamide has the chemical formula and features a pivalamide structure where a pivaloyl group is attached to a 4-chlorophenyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Antiviral Properties

One of the most significant biological activities of N-(4-chlorophenyl)pivalamide is its role as an intermediate in the synthesis of compounds that inhibit viral replication. Specifically, it has been studied as a precursor for developing inhibitors against HIV type 1. This highlights its relevance in antiviral drug design and the potential for further exploration in treating viral infections.

Anti-inflammatory and Analgesic Effects

Preliminary studies suggest that derivatives of N-(4-chlorophenyl)pivalamide may possess anti-inflammatory and analgesic properties . However, detailed studies are still required to elucidate these effects fully. The presence of the chlorinated phenyl group may influence these biological activities through various mechanisms, including modulation of inflammatory pathways.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)pivalamide can be achieved through several methods, often involving the reaction of pivaloyl chloride with 4-chloroaniline under controlled conditions. Below is a summary of different synthetic routes:

| Method | Description |

|---|---|

| Acylation Reaction | Reaction of pivaloyl chloride with 4-chloroaniline in the presence of a base. |

| Solvent-Free Synthesis | Utilizes microwave irradiation to enhance yields and reduce reaction times. |

| Green Chemistry Approaches | Employs environmentally friendly solvents or reagents to minimize waste. |

Case Studies and Research Findings

- Antiviral Activity Study : A study demonstrated that derivatives synthesized from N-(4-chlorophenyl)pivalamide exhibited significant inhibition against HIV-1 replication in vitro, indicating its potential as a lead compound for antiviral drug development.

- Enzyme Inhibition Studies : Research has shown that related compounds with similar structures can inhibit key enzymes involved in inflammation and cancer progression. For instance, N-((4-acetylphenyl)carbamothioyl)pivalamide exhibited approximately 85% inhibition activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting that similar derivatives of N-(4-chlorophenyl)pivalamide may also possess enzyme inhibitory properties .

- Molecular Docking Studies : Computational studies have indicated that N-(4-chlorophenyl)pivalamide can interact with multiple biological targets, providing insights into its mechanism of action at the molecular level. Binding energies calculated during these studies suggest strong interactions with target enzymes, which could be exploited for drug design .

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-11(2,3)10(14)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZISMXMXCLUHGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216041 | |

| Record name | Propanamide, N-(4-chlorophenyl)-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65854-91-3 | |

| Record name | Propanamide, N-(4-chlorophenyl)-2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065854913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, N-(4-chlorophenyl)-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What insights do the studies provide regarding the reaction mechanisms and kinetics of N-(4-chlorophenyl)pivalamide lithiation?

A1: The research focuses on understanding the lithiation process of N-(4-chlorophenyl)pivalamide and similar substituted acetanilides. [, ] The studies utilize a combination of in situ monitoring techniques, including calorimetry, ATR-IR, UV/vis spectroscopy, and endoscopy. These methods allow researchers to observe the reaction progression in real-time, revealing key information about reaction kinetics, intermediate formation, and endpoint determination. For instance, by analyzing the heat flow during the reaction, calorimetry provides insights into the exothermic or endothermic nature of each reaction step, helping determine reaction rates and potential hazards. [] Additionally, spectroscopic techniques enable the identification of specific functional groups and their changes throughout the reaction, providing crucial details about the reaction mechanism and product formation. [, ]

Q2: How does the research leverage analytical techniques to optimize the synthesis of a target molecule using N-(4-chlorophenyl)pivalamide as a precursor?

A2: The research focuses on optimizing the lithiation-fluoroacetylation of N-(4-chlorophenyl)pivalamide, a key step in synthesizing an HIV type 1 reverse transcriptase inhibitor. [] The researchers employ a multi-faceted approach combining in situ and offline analytical techniques to gain comprehensive insights into the reaction process and identify optimal conditions. In situ methods, including calorimetry, ATR-IR, UV/vis spectroscopy, and endoscopy, provide real-time data on reaction progression, allowing for immediate adjustments to reaction parameters. [] This approach facilitates a deeper understanding of the dynamic behavior of each reaction step, leading to the identification of optimal reaction times, temperatures, and reagent concentrations for maximizing yield and minimizing impurities. Offline techniques, such as GC/FID and GC/MS, are employed to analyze the final product composition, ensuring its purity and confirming the reaction's success. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.